molecular formula C13H16N2O3S B2900990 N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide CAS No. 1269089-86-2

N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

Cat. No.: B2900990
CAS No.: 1269089-86-2
M. Wt: 280.34
InChI Key: HCCPLBYGJFVUQJ-UHFFFAOYSA-N
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Description

N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a complex organic compound with the molecular formula C13H16N2O3S and a molecular weight of 280.34 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride with isopropylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline derivatives in cancer treatment. For instance:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. Its mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, which is crucial for halting tumor growth.
  • Case Studies :
    • A study demonstrated that derivatives of this compound showed IC50 values as low as 0.11 µM against A549 cells, indicating potent anticancer activity .
    • Further modifications to its structure have led to increased selectivity and potency against renal cancer cell lines .

Antimicrobial Properties

N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline derivatives have also been evaluated for their antimicrobial activities:

  • Inhibition of Pathogens : The compound has shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide group enhance antimicrobial efficacy .
  • Research Findings :
    • In vitro studies revealed that certain derivatives exhibited significant inhibition against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Enzyme Inhibition

The ability of N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline to inhibit specific enzymes is another area of research:

  • DNA Gyrase Inhibition : Recent findings suggest that this compound acts as a potent inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication. Its IC50 value was reported at 0.0017 µM, indicating strong inhibitory potential .
  • Implications for Drug Development : The enzyme inhibition profile suggests potential applications in developing new antibacterial agents that could overcome resistance mechanisms seen in various pathogens.

Summary Table of Applications

ApplicationActivity DescriptionNotable Findings
AnticancerInduces apoptosis in cancer cell linesIC50 as low as 0.11 µM against A549 cells
AntimicrobialEffective against gram-positive and gram-negative bacteriaSignificant MIC values comparable to antibiotics
Enzyme InhibitionInhibits DNA gyraseIC50 value of 0.0017 µM

Mechanism of Action

The mechanism of action of N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide: Lacks the isopropyl group, which may affect its biological activity and chemical properties.

    N-Isopropyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide: Similar structure but without the methyl group at the 4-position.

Uniqueness

N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is unique due to the presence of both the isopropyl and methyl groups, which can influence its reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent and its versatility in chemical synthesis .

Biological Activity

N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives, which are known for their pharmacological potential. The presence of the isopropyl and sulfonamide groups enhances its solubility and bioactivity. The compound can be represented structurally as follows:

C12H14N2O3S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

Anticancer Activity

Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. Significant findings include:

  • Cell Lines Tested : The compound was tested against HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia) cell lines.
  • Efficacy : It demonstrated moderate to excellent activity with IC50 values comparable to standard chemotherapeutics like doxorubicin. For instance:
    • HeLa: IC50 = 0.126 μM
    • SMMC-7721: IC50 = 0.071 μM
    • K562: IC50 = 0.164 μM .

Structure-Activity Relationship (SAR) : Modifications in the molecular structure significantly affect biological activity. Electron-donating groups at specific positions enhance potency, while electron-withdrawing groups diminish it .

Antibacterial Activity

The compound has also shown promising antibacterial properties, particularly as a DNA gyrase inhibitor. Notably:

  • Mechanism : It interacts with the ATP binding site of DNA gyrase, inhibiting bacterial DNA replication.
  • Potency : An analogue of this compound exhibited an IC50 value of 0.0017 μM against Escherichia coli DNA gyrase, indicating potent antibacterial activity .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has been evaluated for anti-inflammatory effects:

  • In Vivo Studies : In models of lipopolysaccharide (LPS)-induced inflammation, the compound significantly inhibited pro-inflammatory cytokines such as IL-6 and TNF-α.
  • Efficacy in Models : It improved symptoms in LPS-induced acute lung injury models by reducing pulmonary edema and macrophage infiltration .

Summary of Biological Activities

Activity TypeModel/Cell LineIC50 ValueReference
AnticancerHeLa0.126 μM
AnticancerSMMC-77210.071 μM
AnticancerK5620.164 μM
AntibacterialE. coli DNA gyrase0.0017 μM
Anti-inflammatoryLPS-induced ALI modelNot specified

Properties

IUPAC Name

4-methyl-2-oxo-N-propan-2-yl-1H-quinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-8(2)15-19(17,18)10-4-5-12-11(7-10)9(3)6-13(16)14-12/h4-8,15H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCPLBYGJFVUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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